
6RK73
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6RK73 ist ein kovalenter, irreversibler und spezifischer Inhibitor der Ubiquitin-Carboxyl-terminalen Hydrolase L1 (UCHL1). Es hat eine inhibitorische Konzentration (IC50) von 0,23 µM für UCHL1 und zeigt fast keine Hemmung von UCHL3 (IC50 = 236 µM) . Diese Verbindung hat ein erhebliches Potenzial in der wissenschaftlichen Forschung gezeigt, insbesondere in den Bereichen Krebs und neurodegenerative Erkrankungen.
Herstellungsmethoden
Die Synthese von this compound beinhaltet die Herstellung einer Stammlösung durch Lösen von 2 mg der Verbindung in 50 µL Dimethylsulfoxid (DMSO), was zu einer Stammlösungskonzentration von 40 mg/mL führt . Die Verbindung wird dann in verschiedenen biochemischen und biologischen Assays verwendet, um ihre inhibitorische Potenz und Selektivität zu bewerten.
Vorbereitungsmethoden
The synthesis of 6RK73 involves the preparation of a mother liquor by dissolving 2 mg of the compound in 50 µL of dimethyl sulfoxide (DMSO), resulting in a mother liquor concentration of 40 mg/mL . The compound is then used in various biochemical and biological assays to assess its inhibitory potency and selectivity.
Analyse Chemischer Reaktionen
6RK73 unterliegt einer kovalenten Bindung an den aktiven Cysteinrest von UCHL1 in einer aktivitätsabhängigen Weise . Diese kovalente Bindung ist irreversibel, was this compound zu einem starken Inhibitor von UCHL1 macht. Die Verbindung unterliegt unter typischen Laborbedingungen keiner signifikanten Oxidation, Reduktion oder Substitutionsreaktion.
Wissenschaftliche Forschungsanwendungen
Cancer Research
6RK73 has been extensively studied for its effects on breast cancer:
- Inhibition of Metastasis : In vitro studies demonstrated that this compound effectively reduces TGFβ-induced breast cancer metastasis by inhibiting UCHL1 activity. This was confirmed through various assays measuring cellular migration and invasion .
- Tumor Growth Inhibition : In vivo studies using xenograft models have shown that this compound can significantly inhibit tumor growth, with reported growth inhibition rates reaching up to 60% at doses of 20 mg/kg .
Inflammation Studies
Beyond its role in cancer, this compound has potential applications in inflammation:
- Anti-inflammatory Effects : Preliminary studies indicate that this compound may reduce markers of inflammation in models of induced arthritis. This suggests a broader therapeutic potential beyond oncology .
Biochemical Assays
This compound is utilized as a tool compound in biochemical assays to study UCHL1 activity:
- Activity-Based Probing : It serves as an effective probe for monitoring UCHL1 activity across different cell lines. The compound's selectivity was confirmed through comparative assays against other deubiquitinases, where it demonstrated over a 50-fold selectivity for UCHL1 .
Table 1: Summary of Key Findings on this compound
Case Study 1: Breast Cancer Metastasis
In a controlled study, researchers treated breast cancer cell lines with varying concentrations of this compound. Results indicated a dose-dependent reduction in cell migration and invasion capabilities, correlating with decreased TGF-β signaling activity. This study highlights the potential of this compound as a therapeutic agent for preventing breast cancer metastasis.
Case Study 2: In Vivo Efficacy
In an animal model study, mice bearing xenograft tumors were administered this compound. The treatment resulted in significant tumor size reduction compared to control groups. Histological analysis revealed decreased proliferation markers and increased apoptosis within treated tumors, suggesting effective targeting of UCHL1-mediated pathways involved in tumor growth.
Wirkmechanismus
The mechanism of action of 6RK73 involves the covalent binding to the active-site cysteine residue of UCHL1, leading to the inhibition of its deubiquitinase activity . This inhibition prevents the removal of ubiquitin from target proteins, thereby modulating various cellular processes. In cancer cells, this compound inhibits the TGFβ-induced phosphorylation of SMAD2 and SMAD3, reducing the levels of TGFβ type I receptor and total SMAD proteins .
Vergleich Mit ähnlichen Verbindungen
6RK73 ist einzigartig in seiner hohen Selektivität für UCHL1 gegenüber anderen Deubiquitinasen, wie z. B. UCHL3 und UCHL5 . Ähnliche Verbindungen umfassen andere UCHL1-Inhibitoren, aber sie weisen oft nicht den gleichen Grad an Spezifität und Potenz auf. So wurden zum Beispiel Verbindungen wie Ginkgolsäure und SUMO E1-Enzyminhibitoren auf ihr Potenzial zur Modulation posttranslationaler Modifikationen untersucht, aber sie zeigen nicht die gleiche Selektivität für UCHL1 wie this compound .
Biologische Aktivität
6RK73 is a selective inhibitor of the deubiquitinase UCHL1, which has emerged as a promising target in cancer therapy, particularly in breast cancer. This article explores the compound's biological activity, mechanisms of action, and relevant case studies that highlight its potential therapeutic applications.
Overview of UCHL1 and Its Role in Cancer
UCHL1 (Ubiquitin C-terminal hydrolase L1) is a member of the ubiquitin-specific protease family and plays a crucial role in regulating protein degradation through the ubiquitin-proteasome system. Its overexpression has been linked to tumor progression, particularly in triple-negative breast cancer (TNBC), where it promotes metastasis by stabilizing key signaling proteins involved in tumorigenesis, such as TGFβR1 and SMAD2 .
This compound (CAS number: 1895050-66-4) exhibits high biochemical potency and selectivity for UCHL1 compared to other deubiquitinases like UCHL3 and UCHL5. It functions by covalently modifying the active site cysteine residue (Cys90) of UCHL1, thereby inhibiting its enzymatic activity. This inhibition leads to the downregulation of TGF-β signaling pathways, which are critical for cancer cell migration and invasion .
Key Findings:
- Inhibition of TGF-β Signaling : Treatment with this compound resulted in decreased levels of TGFβR1 and SMAD proteins, effectively blocking TGF-β-induced phosphorylation of SMAD2/3 .
- Impact on Breast Cancer Extravasation : In vivo studies using zebrafish models demonstrated that this compound significantly reduces breast cancer cell extravasation, similar to the effects observed with genetic knockdown of UCHL1 .
Table 1: Comparative Efficacy of this compound
Study Type | Model Used | Treatment | Outcome |
---|---|---|---|
In Vitro | MDA-MB-436 Cells | This compound | Inhibition of cell migration |
In Vivo | Zebrafish Xenograft | This compound | Reduced extravasation of cancer cells |
Clinical Correlation | TNBC Patient Serum | N/A | Elevated UCHL1 levels correlated with metastasis risk |
Case Studies
Several studies have explored the efficacy of this compound in various contexts:
- Breast Cancer Metastasis : A study demonstrated that this compound effectively inhibits UCHL1 activity in TNBC cells, leading to reduced metastasis in both zebrafish models and murine xenografts. The compound's ability to disrupt TGF-β signaling was pivotal in its anti-metastatic effects .
- Potential as a Biomarker : Elevated levels of UCHL1 were found in serum exosomes from TNBC patients, suggesting that monitoring UCHL1 could serve as a biomarker for early detection of metastatic disease .
- Activity-Based Protein Profiling : Research utilizing activity-based protein profiling confirmed that this compound selectively targets UCHL1 in cellular environments, validating its potential as a therapeutic agent against cancers characterized by aberrant UCHL1 activity .
Eigenschaften
IUPAC Name |
(3S)-1-cyano-N-(5-morpholin-4-yl-1,3-thiazol-2-yl)pyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2S/c14-9-17-2-1-10(8-17)12(19)16-13-15-7-11(21-13)18-3-5-20-6-4-18/h7,10H,1-6,8H2,(H,15,16,19)/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONIHSXKWNFYNNS-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)NC2=NC=C(S2)N3CCOCC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1C(=O)NC2=NC=C(S2)N3CCOCC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.